

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-Substituted Tetrahydropyrans

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Compound of Interest

Compound Name: *4-iodotetrahydro-2H-pyran*

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For researchers, scientists, and drug development professionals, the accurate structural elucidation of synthetic compounds is paramount. The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the precise characterization of its substituted derivatives a critical task. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of 4-substituted tetrahydropyrans. Experimental data for a range of substituents are presented to illustrate the influence of substitution on the spectral characteristics.

The inherent symmetry of the tetrahydropyran ring is broken by substitution, leading to distinct and predictable patterns in its spectroscopic data. By systematically comparing the ^1H NMR, ^{13}C NMR, IR, and MS data of various 4-substituted THP analogs, researchers can confidently assign the correct structure to their synthesized molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 4-substituted tetrahydropyrans. These examples include electron-donating and electron-withdrawing groups to provide a broad comparative overview.

Table 1: ^1H NMR Spectroscopic Data of 4-Substituted Tetrahydropyrans (CDCl_3)

Substituent (R)	H-2, H-6 (axial) (ppm)	H-2, H-6 (equatorial) (ppm)	H-3, H-5 (axial) (ppm)	H-3, H-5 (equatorial) (ppm)	H-4 (ppm)	Other Signals (ppm)
-H[1]	~3.4	~3.9	~1.6	~1.8	~1.6	-
-OH[2]	~3.5	~4.0	~1.5	~1.9	~3.8	OH signal (variable)
-OCH ₃	~3.4	~3.9	~1.6	~1.8	~3.3	3.3 (s, 3H, OCH ₃)
-NH ₂ [3]	~3.3	~3.9	~1.4	~1.9	~2.8	NH ₂ signal (variable)
-Br[4]	~3.6	~4.1	~2.0	~2.2	~4.3	-
-CN[5]	~3.7	~4.0	~1.9	~2.1	~3.0	-
-CH ₃ [6]	~3.3	~3.9	~1.2	~1.7	~1.5	0.9 (d, 3H, CH ₃)
-Phenyl[5]	~3.6	~4.1	~1.8	~2.0	~2.8	7.2-7.4 (m, 5H, Ar-H)
-NO ₂	~3.8	~4.2	~2.1	~2.4	~4.7	-

Table 2: ¹³C NMR Spectroscopic Data of 4-Substituted Tetrahydropyrans (CDCl₃)

Substituent (R)	C-2, C-6 (ppm)	C-3, C-5 (ppm)	C-4 (ppm)	Other Signals (ppm)
-H[1]	~68.5	~26.0	~23.5	-
-OH[7]	~64.0	~35.0	~69.0	-
-OCH ₃	~67.8	~32.5	~76.0	56.0 (OCH ₃)
-NH ₂	~68.0	~35.0	~49.0	-
-Br	~67.0	~37.0	~50.0	-
-CN	~67.0	~29.0	~25.0	122.0 (CN)
-CH ₃	~68.0	~34.0	~31.0	22.0 (CH ₃)
-Phenyl[5]	~68.0	~34.0	~43.0	126.0-129.0, 145.0 (Ar-C)
-NO ₂	~67.0	~32.0	~85.0	-

Table 3: Key IR Absorption Bands of 4-Substituted Tetrahydropyrans

Substituent (R)	C-O-C Stretch (cm ⁻¹)	Substituent Characteristic Bands (cm ⁻¹)
-H[8]	~1090	-
-OH[2]	~1080	~3400 (br, O-H stretch)
-OCH ₃	~1100	~2830 (C-H stretch of OCH ₃)
-NH ₂	~1090	~3300-3400 (N-H stretch)
-Br	~1085	~550-650 (C-Br stretch)
-CN	~1090	~2240 (C≡N stretch)
-CH ₃	~1090	~2850-2960 (C-H stretch)
-Phenyl[9]	~1090	~3030 (Ar C-H stretch), ~1600, 1495 (C=C stretch)
-NO ₂ [10]	~1080	~1550 (asymm. NO ₂ stretch), ~1350 (symm. NO ₂ stretch)

Table 4: Mass Spectrometry Fragmentation Patterns of 4-Substituted Tetrahydropyrans

Substituent (R)	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
-H[11]	86	85, 57, 43
-OH[11]	102	84, 57, 44
-OCH ₃	116	101, 85, 58, 45
-NH ₂	101	84, 56, 44
-Br	164/166	85, 57
-CN	111	85, 56
-CH ₃	100	85, 57, 43
-Phenyl	162	105, 91, 77
-NO ₂	131	85, 57, 46

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the 4-substituted tetrahydropyran in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-5 seconds.
 - Spectral width: -2 to 12 ppm.
 - Temperature: 298 K.
- Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR spectrometer.
- Parameters:

- Pulse sequence: Proton-decoupled pulse program.
- Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation delay: 2-5 seconds.
- Spectral width: 0 to 220 ppm.
- Processing: Similar to ^1H NMR, with referencing to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2D NMR (COSY and HSQC):

- COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the molecule. Standard COSY pulse sequences are employed.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms. Standard HSQC pulse sequences are utilized.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to form a thin film of the liquid between the plates.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of scans: 16-32.
- Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

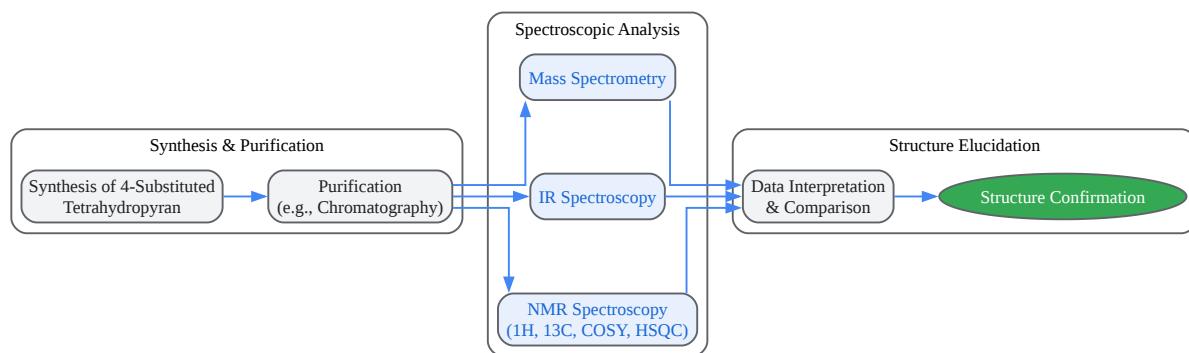
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
- Direct Infusion: For less volatile compounds, a solution of the sample can be directly infused into the mass spectrometer's ion source.

Data Acquisition (Electron Ionization - EI):

- Instrument: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
- Parameters:
 - Ionization mode: Electron Ionization (EI).
 - Electron energy: 70 eV.
 - Mass range: m/z 30-300.
- Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M^+) and the characteristic fragmentation pattern.

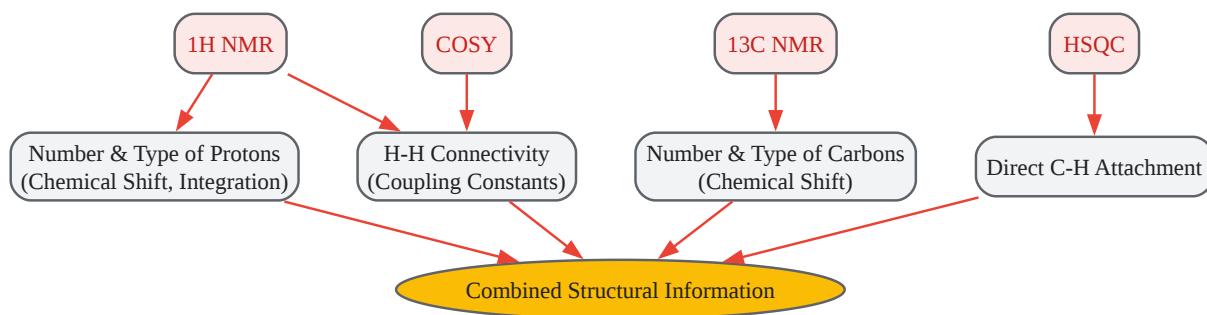
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.



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General workflow for the synthesis and structural confirmation of 4-substituted tetrahydropyrans.



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Logical relationships in NMR-based structure elucidation.

By employing this comprehensive spectroscopic approach, researchers can achieve unambiguous structural confirmation of 4-substituted tetrahydropyrans, a crucial step in advancing drug discovery and development programs. The provided data and protocols serve as a valuable resource for interpreting spectra and ensuring the integrity of synthesized compounds.

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